molecular formula C18H14N4O2 B2774834 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 933201-84-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2774834
CAS No.: 933201-84-4
M. Wt: 318.336
InChI Key: DLKWUXPMZFLJDI-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a methylisoxazole carboxamide

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKWUXPMZFLJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield the corresponding amine .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing benzimidazole and isoxazole derivatives. For instance, it has been observed that similar compounds can exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.

  • Case Study : A derivative of benzimidazole was shown to have an IC50 value of less than 10 μM against multiple cancer cell lines, indicating strong cytotoxic properties .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been well-documented. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

  • Case Study : A study on 1H-benzimidazole derivatives revealed significant activity against Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) below 1 µg/mL for some derivatives .

Neuroprotective Effects

Research into neuroprotective agents has identified benzimidazole derivatives as potential candidates for treating neurodegenerative diseases. Their ability to modulate neuroinflammation and oxidative stress makes them promising for further investigation.

  • Case Study : Compounds with similar structures have been shown to reduce neuroinflammatory markers in vitro, suggesting potential applications in conditions like Alzheimer's disease.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB.

  • Research Findings : In vitro studies indicated that certain derivatives could significantly downregulate inflammatory markers, offering potential therapeutic avenues for inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is unique due to the combination of the benzimidazole, phenyl, and isoxazole carboxamide moieties in a single molecule. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a phenyl group and a methylisoxazole carboxamide. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole core through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions. The isoxazole ring is formed via a cyclization reaction involving a nitrile oxide intermediate generated in situ from an oxime and a chlorinating agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of target proteins, which is crucial for its therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the benzimidazole structure have shown significant inhibitory effects on human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication. In vitro assays demonstrated that certain derivatives exhibited 50% growth inhibition (GI50) against various cancer cell lines in concentrations ranging from 0.16 to 3.6 μM. Notably, one derivative caused G2/M phase arrest in cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives of benzimidazoles exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized compounds displayed zones of inhibition comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Activity Target IC50/Effectiveness Reference
AnticancerHu Topo IGI50: 0.16 - 3.6 μM
AntimicrobialE. coli, S. aureusZone of inhibition: up to 28 mm
AntioxidantCellular modelsSignificant reduction in oxidative stress

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide?

  • Methodology :

  • Step 1 : Condensation of 2-aminophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions to form the benzimidazole core .
  • Step 2 : Coupling the benzimidazole intermediate with 5-methylisoxazole-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
    • Key Challenges : Minimizing byproducts during benzimidazole cyclization; optimizing coupling efficiency (yields typically 60-75%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–N in benzimidazole: ~1.33 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy : 1^1H NMR (DMSO-d6) shows distinct signals for benzimidazole NH (~12.5 ppm) and isoxazole protons (~6.5 ppm) .
  • IR spectroscopy : Confirms amide C=O stretch (~1680 cm1^{-1}) and benzimidazole N–H bend (~3400 cm1^{-1}) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., Factor Xa inhibition, as in related isoxazole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Approach :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO2_2, –CF3_3) at the benzimidazole phenyl ring to enhance target binding .
  • Isoxazole modifications : Replace 5-methyl with bulkier groups (e.g., aryl) to improve metabolic stability .
    • Case Study : Analogues with fluorophenyl substitutions showed 2-fold higher anticancer activity in Pd(II) complexes .

Q. What computational methods validate mechanistic hypotheses for its activity?

  • Methods :

  • Molecular docking : AutoDock Vina to predict binding modes with Factor Xa (ΔG ≈ -9.5 kcal/mol for related compounds) .
  • DFT calculations : Analyze electron density distribution (e.g., HOMO-LUMO gaps ~4.2 eV) to correlate with redox activity .
    • Validation : Compare docking scores with experimental IC50_{50} values to refine models .

Q. How should researchers address contradictions in biological data across studies?

  • Strategies :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1%) .
  • Meta-analysis : Pool data from orthogonal assays (e.g., SPR binding vs. cellular activity) to resolve discrepancies .

Q. What methods ensure enantiomeric purity in asymmetric synthesis?

  • Techniques :

  • Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • SFC (Supercritical Fluid Chromatography) : Resolve diastereomers using CO2_2/methanol gradients .

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